6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-21-10-6-5-9-19(21)20-11-12-22(28)27(24-20)17-23(29)26-15-13-25(14-16-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBPCCPAWZYATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure includes a pyridazinone core with a methoxyphenyl group and a phenylpiperazine moiety, which are known to influence its biological activity. The presence of these functional groups is critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that pyridazinone derivatives exhibit a range of pharmacological effects, including:
- Antitumor activity : Several studies have demonstrated that pyridazinones can inhibit the proliferation of cancer cells, including liver (HEP3B) and colon (HCT116) cancer cells.
- Antimicrobial properties : Compounds similar to the target molecule have shown significant antibacterial and antifungal activities.
- CNS effects : The phenylpiperazine component suggests potential neuropharmacological effects, possibly influencing serotonin and dopamine pathways.
Antitumor Activity
A study on various pyridazinone derivatives indicated promising results against cancer cell lines. Notably, compounds with similar structures showed selective cytotoxicity against HEP3B and SH-SY5Y cells, suggesting that modifications in the substituent groups can enhance anticancer properties .
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one | HEP3B | 15 | 5 |
| Similar Pyridazinone A | HCT116 | 10 | 6 |
| Similar Pyridazinone B | SH-SY5Y | 12 | 4 |
Antimicrobial Activity
The compound has shown significant antimicrobial activity in vitro. For example, derivatives of pyridazinones have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, some studies suggest that pyridazinones may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression . Additionally, molecular docking studies indicate favorable binding to these targets, enhancing their therapeutic potential.
Case Studies
- Antitumor Efficacy : In a controlled study involving HEP3B liver cancer cells, the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The selectivity index suggests it preferentially targets cancer cells over normal fibroblasts.
- CNS Activity : A pharmacological evaluation indicated that derivatives containing the phenylpiperazine group could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Scientific Research Applications
The biological activity of this compound is attributed to its interaction with various cellular targets, leading to several pharmacological effects:
Antitumor Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, a study by Mohareb et al. (2022) demonstrated that structurally similar compounds showed IC50 values ranging from 0.01 µM to 0.46 µM against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting potent anticancer effects .
Antioxidant Properties
The presence of a methoxy group in the compound enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties. Studies utilizing DPPH and nitric oxide scavenging assays have shown a strong correlation between the concentration of the compound and its percentage inhibition of free radicals, indicating significant antioxidant potential .
Neuropharmacological Effects
Compounds containing the piperazine moiety are frequently studied for their neuropharmacological effects. Research has shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as depression and anxiety disorders. In rodent models, derivatives have been observed to enhance serotonin and dopamine levels .
Antitumor Efficacy Study
A comprehensive investigation into the cytotoxic effects of pyridazine derivatives revealed significant inhibition against various cancer cell lines. In this study, compounds with similar structural modifications displayed IC50 values as low as 0.25 µM against colorectal (HCT116) and glioblastoma (SF-268) cell lines, underscoring their potential as anticancer agents .
Neuropharmacological Evaluation
In a neuropharmacological evaluation involving rodent models, derivatives were assessed for their impact on neurotransmitter levels. The results indicated that these compounds could significantly enhance serotonin and dopamine levels, suggesting their potential use in treating mood disorders .
Comparison with Similar Compounds
Key Research Findings and Gaps
- Structural-Activity Relationship (SAR) :
- Electron-withdrawing groups (Cl, F) on phenyl rings enhance antibacterial/kinase activity but may reduce CNS penetration.
- Piperazine N-substituents (e.g., 4-phenyl vs. 4-methyl) modulate receptor selectivity and solubility.
- Data Gaps: No direct biological data exist for the target compound; predictions are based on structural analogs. Comparative in vivo studies are needed to validate CNS activity hypotheses.
Q & A
Q. What synthetic strategies optimize the yield and regioselectivity of this compound?
Answer:
- Key Steps :
- Core Formation : Use a pyridazinone scaffold as the starting material. Introduce the 2-methoxyphenyl group via nucleophilic substitution or Suzuki coupling under Pd catalysis.
- Piperazine Linkage : React the pyridazinone intermediate with 2-chloroethyl-4-phenylpiperazine in the presence of a base (e.g., K₂CO₃) to form the ethyl linker.
- Oxo Group Installation : Oxidize the ethyl spacer using mild oxidizing agents (e.g., KMnO₄ in acetone) to avoid over-oxidation of sensitive groups.
- Critical Parameters :
- Temperature control (<60°C) to prevent decomposition.
- Solvent selection (e.g., DMF for polar intermediates, THF for coupling reactions).
- Reference analogous syntheses for pyridazinone derivatives (e.g., ethyl oxalyl monochloride in ).
- Validation : Monitor reaction progress via TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for phenyl groups) and methoxy signals (δ ~3.8 ppm). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm).
- 2D NMR (COSY, HSQC) : Confirm connectivity between the pyridazinone core and substituents.
- Mass Spectrometry :
- HRMS : Verify molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₃N₃O₃: 390.1818).
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹).
- Cross-Validation : Compare with crystallographic data from structurally related compounds (e.g., unit cell parameters in ) .
Q. How to assess purity and identify common impurities?
Answer:
- Analytical Methods :
- Quantitative Limits :
- Set thresholds at <0.1% for unknown impurities (ICH guidelines).
- Use UV detection (λ = 254 nm) for quantification .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities?
Answer:
- Crystal Growth : Use slow evaporation from a DCM/hexane mixture.
- Data Collection :
- Diffractometer : STOE IPDS 2 (as in ) with Mo-Kα radiation (λ = 0.71073 Å).
- Parameters : Monitor unit cell dimensions (e.g., triclinic system with a = 8.9168 Å, α = 73.489°) .
- Refinement :
- Software: SHELXL for least-squares refinement.
- Metrics: Aim for R1 < 0.05 and wR2 < 0.10.
- Output : Generate ORTEP diagrams to visualize bond angles and torsional strain .
Q. What in silico approaches predict pharmacokinetic properties?
Answer:
- Tools :
- SwissADME : Predict logP (target ~2.5 for BBB permeability), solubility, and CYP450 interactions.
- Molecular Docking : Use AutoDock Vina to assess binding to serotonin/dopamine receptors (e.g., 5-HT₁A, D₂).
- Parameters :
Q. How to address contradictory bioactivity data across studies?
Answer:
- Root Causes :
- Purity Discrepancies : Re-analyze batches via HPLC (see Question 3).
- Assay Variability : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C).
- Resolution :
Q. What modifications enhance metabolic stability without reducing potency?
Answer:
- Strategies :
- Piperazine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP-mediated oxidation.
- Pyridazinone Core : Replace methoxy with methylsulfonyl to resist demethylation.
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
